molecular formula C12H14FNO6S2 B2576352 Methyl 2-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)acetate CAS No. 1797342-43-8

Methyl 2-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)acetate

Cat. No.: B2576352
CAS No.: 1797342-43-8
M. Wt: 351.36
InChI Key: GZOZVJCHSRXZSC-UHFFFAOYSA-N
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Description

. This compound features a complex structure with a sulfonyl group, an azetidine ring, and a fluorophenyl group, making it an interesting subject for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of fluorinated compounds .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)acetate involves its interaction with specific molecular targets and pathways. The sulfonyl and fluorophenyl groups may play a role in binding to enzymes or receptors, modulating their activity. Detailed studies on the exact molecular targets and pathways are necessary to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)acetate
  • Methyl 2-((3-((4-bromophenyl)sulfonyl)azetidin-1-yl)sulfonyl)acetate
  • Methyl 2-((3-((4-methylphenyl)sulfonyl)azetidin-1-yl)sulfonyl)acetate

Uniqueness

Methyl 2-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)acetate is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets .

Properties

IUPAC Name

methyl 2-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]sulfonylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO6S2/c1-20-12(15)8-21(16,17)14-6-11(7-14)22(18,19)10-4-2-9(13)3-5-10/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOZVJCHSRXZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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